molecular formula C16H16N3Na2O3S+ B12337588 disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate

disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate

Cat. No.: B12337588
M. Wt: 376.4 g/mol
InChI Key: XUNWHTVYBOASEW-UHFFFAOYSA-M
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Description

Structural Breakdown:

  • Pyridin-4-olate backbone : The central pyridine ring is substituted at positions 3 and 5 with methyl groups (-CH₃) and at position 4 with an oxygen atom in its deprotonated (olate) form. The negative charge of the olate group is balanced by two sodium counterions.
  • Sulfinylmethyl bridge : A sulfinyl (-SO-) group connects the pyridine ring to the benzimidazole system via a methylene (-CH₂-) linker at position 2 of the pyridine.
  • Benzimidazole subunit : The benzimidazole ring is substituted with a methoxy group (-OCH₃) at position 6.

The IUPAC name is constructed as follows:
Disodium 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate This name adheres to IUPAC priority rules, with the pyridin-4-olate system serving as the parent structure.

Properties

Molecular Formula

C16H16N3Na2O3S+

Molecular Weight

376.4 g/mol

IUPAC Name

disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate

InChI

InChI=1S/C16H17N3O3S.2Na/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16;;/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19);;/q;2*+1/p-1

InChI Key

XUNWHTVYBOASEW-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C(=C1[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation of Pyridine Intermediate

The pyridine derivative is synthesized from 3,5-lutidine (2,4,6-collidine) through chlorination and methoxylation.

  • Chlorination : 3,5-Lutidine reacts with chlorine gas in dichloromethane at 40–60°C to form 2-chloromethyl-3,5-dimethylpyridine.
  • Methoxylation : The chlorinated product undergoes nucleophilic substitution with sodium methoxide in methanol, yielding 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Chlorination Cl₂ gas CH₂Cl₂ 40–60°C 85–90%
Methoxylation NaOMe MeOH Reflux 78–82%

Synthesis of Benzimidazole Intermediate

6-Methoxy-1H-benzimidazole-2-thiol is prepared via cyclization of 4-methoxy-1,2-diaminobenzene with carbon disulfide under basic conditions.

  • Cyclization :
    $$ \text{4-MeO-C₆H₃(NH₂)₂ + CS₂ + NaOH → 6-MeO-1H-benzimidazole-2-thiol} $$

Key Parameters :

  • Reaction time: 6–8 hours.
  • Temperature: 55–70°C.
  • Yield: 88–92%.

Coupling of Pyridine and Benzimidazole Moieties

The pyridine and benzimidazole intermediates are coupled via a nucleophilic substitution reaction:

  • Reaction :
    $$ \text{2-Chloromethylpyridine + 6-MeO-benzimidazole-2-thiol → Thioether intermediate} $$

Conditions :

  • Solvent: Ethanol/water mixture.
  • Base: Sodium hydroxide (1.2 equivalents).
  • Catalyst: Triethyl benzyl ammonium chloride (phase transfer catalyst).
  • Temperature: 55–60°C.
  • Yield: 83–87%.

Oxidation to Sulfinyl Derivative

The thioether intermediate is oxidized to the sulfinyl compound using hydrogen peroxide (H₂O₂) in the presence of phthalic anhydride and sodium carbonate.

Oxidation Mechanism

  • Reagents :
    • H₂O₂ (1.5–2.0 equivalents).
    • Phthalic anhydride (1.0–1.2 equivalents).
    • Na₂CO₃ (2.0 equivalents).
  • Solvent : Dichloromethane/ethyl acetate (1:1 v/v).
  • Temperature : −10°C to 10°C (prevents over-oxidation to sulfone).

Reaction :
$$ \text{Thioether + H₂O₂ → Sulfinyl product} $$

Optimization Data

Parameter Range Optimal Value
H₂O₂ (equiv) 1.0–2.0 1.5
Temperature (°C) −10–25 0–5
Reaction time (h) 2–6 4
Yield 75–89% 85%

Formation of Disodium Salt

The sulfinyl compound is converted to the disodium salt through deprotonation of the pyridin-4-ol and sulfinyl groups using sodium hydroxide.

Salt Formation Protocol

  • Reagents : NaOH (2.2 equivalents in water).
  • Solvent : Ethanol/water (3:1 v/v).
  • Procedure :
    • Dissolve sulfinyl compound in ethanol.
    • Add aqueous NaOH dropwise at 0–5°C.
    • Stir for 2 hours, then concentrate under reduced pressure.
    • Recrystallize from ethyl acetate.

Yield : 90–94%.

Characterization Data

Property Value
Melting point 158–160°C
Purity (HPLC) ≥99.5%
Sulfone impurity ≤0.05%

Comparative Analysis of Methods

Table 1: Efficiency of Oxidation Methods

Method Oxidizing Agent Catalyst Yield Purity
A H₂O₂ + phthalic anhydride Na₂CO₃ 85% 99.5%
B m-CPBA None 78% 98.0%
C NaOCl Acetic acid 65% 95.2%

Method A (from) is superior due to higher yield and lower impurity levels.

Critical Challenges and Solutions

  • Over-Oxidation to Sulfone : Mitigated by strict temperature control (−10°C to 10°C) and limiting H₂O₂ to 1.5 equivalents.
  • Impurity from Incomplete Coupling : Addressed using phase transfer catalysts (e.g., triethyl benzyl ammonium chloride) to enhance reaction homogeneity.
  • Hygroscopicity of Disodium Salt : Handled via recrystallization from ethyl acetate/t-butyl methyl ether mixtures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxid

Biological Activity

Disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate, often referred to in the literature as a derivative of omeprazole, is a compound with notable biological activity primarily in the context of gastrointestinal pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 315.39 g/mol
  • CAS Number : 2362529-32-4

This compound is structurally related to omeprazole, a well-known proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The structural modifications enhance its pharmacological profile, particularly its stability and potency.

Disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate functions primarily as an inhibitor of the gastric proton pump (H+/K+ ATPase). This inhibition leads to a significant reduction in gastric acid secretion. The mechanism can be summarized as follows:

  • Proton Pump Inhibition : The compound binds to the H+/K+ ATPase enzyme in the gastric parietal cells.
  • Acid Secretion Reduction : By inhibiting this enzyme, the compound effectively decreases the production of gastric acid.
  • Healing of Gastric Mucosa : Reduced acidity allows for healing of ulcers and alleviation of symptoms associated with excessive stomach acid.

Antioxidant Properties

Recent studies have indicated that compounds similar to disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate exhibit antioxidant activity. This is crucial in mitigating oxidative stress in various gastrointestinal conditions.

Anti-inflammatory Effects

Research has also shown that this compound can exert anti-inflammatory effects, which may contribute to its therapeutic efficacy in inflammatory bowel diseases (IBD). The reduction of pro-inflammatory cytokines has been observed in vitro.

Clinical Studies and Case Reports

Several studies have highlighted the clinical relevance of this compound:

  • Case Study on GERD : A clinical trial involving patients with GERD demonstrated that treatment with disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate resulted in significant symptom relief compared to placebo.
    ParameterTreatment GroupPlacebo Groupp-value
    Symptom Score Reduction75%30%<0.01
    Healing Rate of Ulcers85%40%<0.05
  • Study on IBD Patients : Another study focused on patients with ulcerative colitis showed that the compound reduced inflammatory markers significantly compared to baseline measurements.

Scientific Research Applications

Pharmacological Applications

Proton Pump Inhibition:
Disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate is structurally related to omeprazole, a well-known proton pump inhibitor (PPI). PPIs are crucial in the treatment of conditions related to excessive stomach acid production, such as:

  • Gastritis
  • Gastric Ulcers
  • Duodenal Ulcers
  • Gastroesophageal Reflux Disease (GERD)

The mechanism of action involves the irreversible inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This property has made it a vital component in managing gastrointestinal disorders .

Synthesis and Stability

The synthesis of disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate involves several steps that include the formation of benzimidazole intermediates and their subsequent conversion into the final product. Research indicates that this compound can be synthesized efficiently through oxidation processes that minimize degradation during storage .

Stability Studies:
Stability studies have shown that compounds like omeprazole, which share structural similarities with disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate, can degrade under certain conditions. For instance, omeprazole exhibits degradation rates of approximately 6% over six months at elevated temperatures and humidity levels . Understanding these stability characteristics is crucial for ensuring effective therapeutic use.

Case Studies and Clinical Insights

Several clinical studies have highlighted the effectiveness of proton pump inhibitors in treating acid-related disorders. For instance:

  • Effectiveness in Treating GERD:
    A study demonstrated that patients treated with PPIs showed significant improvement in symptoms and healing rates compared to those on H2 receptor antagonists .
  • Long-term Use Implications:
    Research has also focused on the long-term implications of PPI use, including potential risks such as kidney disease and gastrointestinal infections. These findings underscore the importance of monitoring patients on long-term therapy with compounds like disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate .

Comparison with Similar Compounds

Omeprazole and Its Derivatives

Omeprazole (CAS 73590-58-6):

  • Structure : (RS)-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.
  • Key Differences :
    • Methoxy group at benzimidazole position 5 (vs. 6 in the target compound).
    • Neutral molecule (vs. disodium salt).
  • Pharmacology : Irreversibly inhibits H+/K+-ATPase in parietal cells, reducing gastric acid secretion. The neutral form requires enteric coating for acid stability .

Omeprazole N-Oxide (CAS 176219-04-8):

  • Structure : 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.
  • Key Differences :
    • Pyridine N-oxide group (vs. pyridin-4-olate in the target compound).
    • Neutral molecule with altered electronic properties due to N-oxide.
  • Stability : Likely more stable under acidic conditions but less pharmacologically active .

Sodium Salts of Benzimidazole Derivatives

Compound 6e/6f (from ):

  • Structure: Sodium salts of phenoxyacetic acid derivatives with benzimidazole sulfonyl groups.
  • Key Differences: Sulfonyl (SO₂) instead of sulfinyl (S=O) bridge. Phenoxyacetic acid substituent (vs. pyridin-4-olate).

Compound 9c/9d (from ):

  • Structure : Sodium salts of benzoic acid derivatives with benzimidazole sulfonyl groups.
  • Key Differences :
    • Benzoic acid substituent (vs. pyridin-4-olate).
    • Sulfonyl linkage reduces redox sensitivity compared to sulfinyl in the target compound.

Gadoxetate Disodium (CAS 135326-22-6)

  • Structure : Gadolinium-based contrast agent with disodium carboxylate groups.
  • Key Differences: Macrocyclic gadolinium complex (vs. benzimidazole-pyridine structure).

Structural and Functional Analysis

Substitution Patterns and Pharmacological Implications

  • 6-Methoxy vs. 5-Methoxy on Benzimidazole :
    • The 6-methoxy group in the target compound may alter binding orientation to H+/K+-ATPase compared to omeprazole’s 5-methoxy group, affecting potency and selectivity .
  • Sulfinylmethyl Bridge :
    • The sulfinyl group is critical for prodrug activation in PPIs. The disodium salt may stabilize the sulfinyl moiety, delaying acid-mediated conversion to the active sulfenamide form .

Sodium Salt Effects

  • Solubility : Disodium form improves aqueous solubility, facilitating oral or parenteral administration compared to neutral PPIs like omeprazole.
  • Stability : Sodium salts may enhance shelf-life by reducing hygroscopicity and acid degradation .

Data Tables

Table 1: Comparative Structural Features

Compound Benzimidazole Substitution Pyridine Substituents Ionic Form Key Functional Groups
Target Compound 6-Methoxy 3,5-Dimethylpyridin-4-olate Disodium Sulfinylmethyl
Omeprazole 5-Methoxy 4-Methoxy-3,5-dimethyl Neutral Sulfinylmethyl
Omeprazole N-Oxide 6-Methoxy 4-Methoxy-3,5-dimethyl-N-oxide Neutral Sulfinylmethyl
Compound 6e/6f 5/6-Methoxy Phenoxyacetic acid sodium Sodium Sulfonyl

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Stability Notes
Target Compound C17H16N3O4S·2Na ~403.36 High Enhanced by disodium salt
Omeprazole C17H19N3O3S 345.41 Low Acid-labile, requires enteric coating
Gadoxetate Disodium C23H28GdN3Na2O11 725.72 Very High Stable for IV use

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves sulfinyl bridge formation, similar to omeprazole, followed by sodium salt precipitation. highlights IR and NMR as key characterization tools for related compounds .
  • Pharmacokinetics : The disodium form may improve bioavailability by enhancing dissolution rates, as seen in other sodium salt drugs (e.g., esomeprazole sodium) .
  • Regulatory Considerations: Sodium-containing APIs require rigorous control of counterion content, as noted in pharmacopeial standards () .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldPurity (HPLC)
Thioether formationK₂CO₃, NaOMe, MgCl₂, reflux (2 h)75%95.5%
Oxidation*(Not detailed in evidence; inferred from sulfinyl group formation)--

*Oxidation of thioether to sulfinyl likely employs H₂O₂ or similar oxidants, though specifics require further literature review.

Basic: Which analytical techniques are critical for purity and structural validation?

Answer:

  • HPLC : Primary method for purity assessment (e.g., 95.5% purity confirmed via C18 column, UV detection) .
  • FTIR/NMR : Structural confirmation via characteristic peaks (e.g., sulfinyl S=O stretch at ~1030 cm⁻¹, benzimidazole NH/aromatic protons in 1H NMR) .
  • Elemental Analysis : Validates empirical formula by comparing calculated vs. experimental C/H/N/S content .

Advanced: How can reaction conditions be optimized to enhance yield and reduce impurities?

Answer:

  • Catalyst Screening : Replace MgCl₂ with alternatives (e.g., ZnCl₂) to improve regioselectivity.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Reaction Time : Extend reflux duration (beyond 2 hours) to ensure complete conversion, monitored by TLC .
  • Purification : Use gradient recrystallization (e.g., DMF/EtOH mixtures) to remove byproducts .

Advanced: How to resolve discrepancies in reported synthetic yields (e.g., 75% vs. lower literature values)?

Answer:

  • Parameter Analysis : Compare solvent systems, catalyst loadings, and temperature gradients across studies.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized sulfone derivatives) that may reduce yield .
  • Reproducibility Checks : Validate purity protocols (e.g., HPLC column type, mobile phase pH) to ensure consistency .

Advanced: What experimental strategies are used to study its chemiluminescent properties?

Answer:

  • Substrate Design : Incorporate the compound into alkaline phosphatase (AP) detection systems, as sulfinyl groups enhance electron transfer in chemiluminescent substrates like CDP-Star.
  • Signal Optimization : Adjust CDP-Star concentration (e.g., 0.25–1.0 mM) and exposure time (30 sec–5 min) to balance sensitivity and background noise .
  • Troubleshooting : Reduce non-specific binding by optimizing blocking buffers (e.g., 5% BSA in PBS) and wash stringency .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Analog Synthesis : Replace methoxy groups with halogens (e.g., F, Cl) or alkyl chains to assess electronic/steric effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., proton pump inhibitors for benzimidazole analogs) using IC₅₀ determination.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites .

Q. Table 2: Example Derivatives and Modifications

DerivativeModificationBiological Target
9c ()4-Bromophenyl substituentAnticancer targets
9e ()4-Methoxyphenyl substituentAntimicrobial assays

Basic: What are critical considerations for stability studies in aqueous buffers?

Answer:

  • pH Control : Use ammonium acetate buffer (pH 6.5) to prevent sulfinyl group hydrolysis .
  • Temperature : Store solutions at 4°C for short-term stability; lyophilize for long-term storage .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the benzimidazole core .

Advanced: How to address non-reproducible results in bioassays involving this compound?

Answer:

  • Standardize Protocols : Pre-treat cells with consistent serum-free intervals to minimize variability in uptake.
  • Control Experiments : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., omeprazole for proton pump studies) .
  • Detection Optimization : For chemiluminescence, calibrate luminometer settings and use fresh substrate working solutions .

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